molecular formula C12H9F3N4OS B287347 Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No. B287347
M. Wt: 314.29 g/mol
InChI Key: KTZVKOVYAFXUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether, commonly known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that contains both triazole and thiadiazole rings, making it an attractive molecule for drug discovery and medicinal chemistry. In

Mechanism of Action

The exact mechanism of action of MTT is not fully understood, but it is believed to act through multiple pathways. MTT has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. MTT has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTT has been shown to have a variety of biochemical and physiological effects. MTT has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in response to bacterial lipopolysaccharide (LPS) stimulation. MTT has also been shown to inhibit the proliferation and migration of cancer cells by regulating the expression of cell cycle-related proteins and matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

MTT has several advantages for lab experiments. It is a relatively simple and inexpensive compound to synthesize, making it readily available for research purposes. Additionally, MTT has a wide range of biological activities, making it a versatile molecule for drug discovery. However, MTT also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, MTT has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on MTT. One area of interest is the development of MTT-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of MTT and its potential interactions with other drugs. Finally, the synthesis of MTT analogs with improved solubility and bioactivity could lead to the development of more effective drugs.

Synthesis Methods

MTT can be synthesized through a multistep reaction sequence starting from 4-trifluoromethyl aniline. The first step involves the reaction of 4-trifluoromethyl aniline with thiosemicarbazide to form 4-(trifluoromethyl)phenylthiosemicarbazide. This intermediate is then reacted with chloroacetic acid to form the corresponding carboxylic acid derivative. The final step involves the reaction of the carboxylic acid derivative with methyl iodide to form MTT.

Scientific Research Applications

MTT has been studied extensively for its potential applications in medicinal chemistry and drug discovery. MTT has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. MTT has been found to be active against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, MTT has been shown to exhibit potent antifungal activity against Candida albicans and Cryptococcus neoformans.

properties

Product Name

Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Molecular Formula

C12H9F3N4OS

Molecular Weight

314.29 g/mol

IUPAC Name

6-(methoxymethyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9F3N4OS/c1-20-6-9-18-19-10(16-17-11(19)21-9)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3

InChI Key

KTZVKOVYAFXUBF-UHFFFAOYSA-N

SMILES

COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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